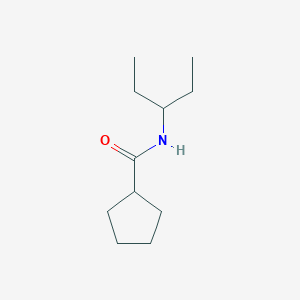

![molecular formula C22H16N2O2 B5336975 3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone CAS No. 108664-70-6](/img/structure/B5336975.png)

3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone

Vue d'ensemble

Description

3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone, also known as BQ-123, is a synthetic peptide that belongs to the class of endothelin receptor antagonists. It is a potent and selective antagonist of the endothelin type A (ETA) receptor, which plays a crucial role in various physiological and pathological processes. BQ-123 has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary arterial hypertension, and cancer.

Mécanisme D'action

3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone exerts its pharmacological effects by selectively blocking the ETA receptor, which is involved in vasoconstriction, cell proliferation, and inflammation. By blocking the ETA receptor, this compound reduces vasoconstriction and improves blood flow, reduces cell proliferation, and inhibits inflammation.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects, including reducing blood pressure, improving cardiac function, improving pulmonary hemodynamics, and inhibiting tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, as it reduces the expression of pro-inflammatory cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone in lab experiments include its high potency and selectivity for the ETA receptor, its well-established pharmacological effects, and its availability as a synthetic peptide. However, the limitations of using this compound include its high cost, its limited stability in aqueous solutions, and its potential for off-target effects.

Orientations Futures

For 3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone research include exploring its therapeutic potential in other diseases, such as diabetes, kidney disease, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to develop more stable and cost-effective formulations of this compound. Finally, the development of more selective and potent ETA receptor antagonists may provide new opportunities for the treatment of various diseases.

Méthodes De Synthèse

3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, such as resin, using a stepwise elongation of the peptide chain. In solution-phase peptide synthesis, the peptide is synthesized in solution using chemical reactions and purification techniques.

Applications De Recherche Scientifique

3-[2-(4-biphenylyl)-2-oxoethyl]-4(3H)-quinazolinone has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary arterial hypertension, and cancer. It has been shown to reduce blood pressure and improve cardiac function in patients with hypertension. In pulmonary arterial hypertension, this compound has been shown to improve pulmonary hemodynamics and exercise capacity. This compound has also been studied for its anti-cancer properties, as it has been shown to inhibit tumor growth and metastasis in various cancer models.

Propriétés

IUPAC Name |

3-[2-oxo-2-(4-phenylphenyl)ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21(14-24-15-23-20-9-5-4-8-19(20)22(24)26)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXECLFNOIIJXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148699 | |

| Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108664-70-6 | |

| Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108664706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5336893.png)

![3-iodo-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5336906.png)

![(5R,11aS)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5336912.png)

![methyl 6-[(4-pyridin-4-ylpiperidin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B5336918.png)

![3-({[3-(4-morpholinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5336944.png)

![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5336961.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5336982.png)

![3-(4-fluorobenzyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5336998.png)

![4-methylbenzaldehyde O-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5337001.png)

![N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]glycine](/img/structure/B5337005.png)